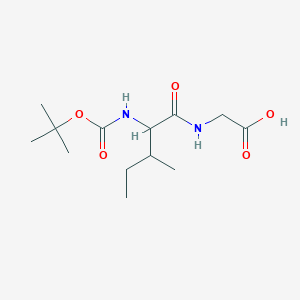
Boc-ile-gly-OH
Vue d'ensemble
Description
Boc-ile-gly-OH is a compound used in peptide chemistry. It is a derivative of the amino acids isoleucine and glycine, with a tert-butoxycarbonyl (Boc) protecting group . This compound is used for research and development purposes and is not intended for medicinal, household, or other uses .
Synthesis Analysis
The synthesis of Boc-ile-gly-OH involves the use of Boc-protected amino acids . A technique for solid-phase peptide synthesis in water has been reported, which utilizes Fmoc-amino acids converted to water-dispersible nanoparticles . Another method involves the esterification reaction to synthesize N-Boc amino acid esters . The synthesis process involves the use of lithium hydroxide monohydrate in a mixture of tetrahydrofuran, methanol, and water .Molecular Structure Analysis
The molecular formula of Boc-ile-gly-OH is C13H24N2O5 . The molecular weight is 288.34 .Chemical Reactions Analysis
The chemical reactions involving Boc-ile-gly-OH are primarily related to peptide synthesis . The Boc group serves as a protecting group for the amino functions during these reactions . The formation of a peptide link between an amino acid with a protected amino group and an amino acid with a protected carboxyl group using dicyclohexylcarbodiimide has been outlined .Physical And Chemical Properties Analysis
The physical and chemical properties of Boc-ile-gly-OH include a density of 1.2±0.1 g/cm3, a boiling point of 315.9±25.0 °C at 760 mmHg, and a melting point of 86-89 °C . The compound is soluble in water .Applications De Recherche Scientifique
Peptide Modification and Synthesis : Boc-Ile-Gly-OH is used in peptide modification, specifically in the C-alkylation of glycine residues in peptides. This process allows for the incorporation of various side chains into peptides, creating a series of peptide derivatives with different properties from a given precursor (Bossler & Seebach, 1994).
Polypeptide Synthesis : It's involved in the synthesis of polypeptides. For instance, in the study of Fmoc-L-Lys(Boc)-Gly-OH, lysine and glycine were used as raw materials to improve and simplify the synthesis of polypeptides (Zhao Yi-nan & Melanie Key, 2013).
Enzymatic Synthesis : Boc-Ile-Gly-OH has been utilized in enzymatic synthesis, specifically in the preparation of peptide derivatives like Ac-Tyr-Ile-Gly-Ser-Arg-OH, using enzymes such as subtilisin and α-chymotrypsin in organic solvents (Terent'eva, Voyushina, & Stepanov, 1995).
Conformational Studies : The compound is involved in conformational studies of peptides, such as investigating the influence of different residues on the stability of folded conformations in tripeptides (Tamburro, Guantieri, & Scatturin, 1984).
Peptide Chain Reactivity : Research has been conducted on the relative reactivities of Boc-amino acids and oligopeptide acids in their esterification, which is crucial for understanding the chemical properties of peptides and their synthetic applications (Narita, Kusano, Hirata, & Okawara, 1980).
Peptide Hydrolysis Studies : It's used in studies of serum-catalyzed hydrolysis of amino acid esters, providing insights into the stability and reactivity of peptide bonds under various conditions (Cho & Haynes, 1985).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-[[(2S,3S)-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoyl]amino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O5/c1-6-8(2)10(11(18)14-7-9(16)17)15-12(19)20-13(3,4)5/h8,10H,6-7H2,1-5H3,(H,14,18)(H,15,19)(H,16,17)/t8-,10-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWJXXJTWCMKBCI-WPRPVWTQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NCC(=O)O)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)NCC(=O)O)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Boc-ile-gly-OH | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



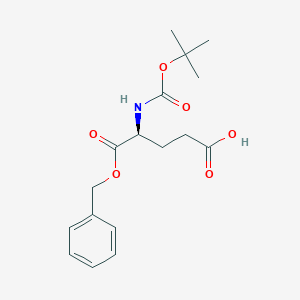
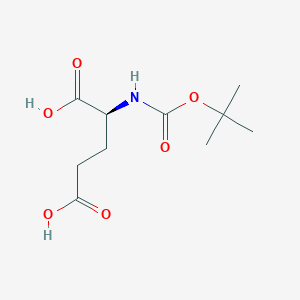
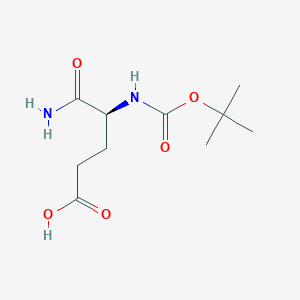
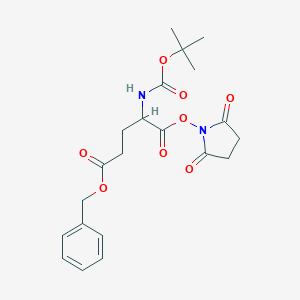
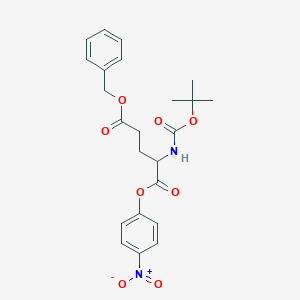
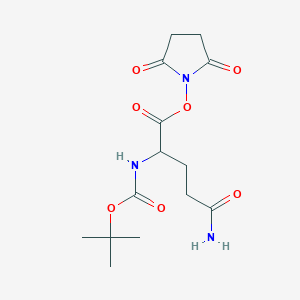
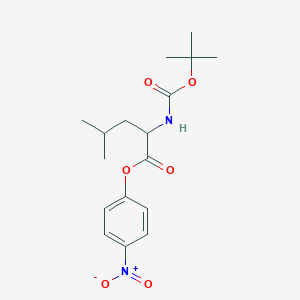
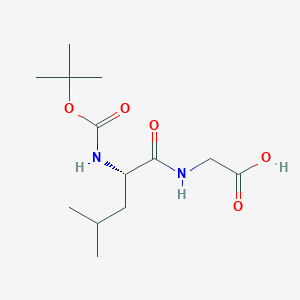
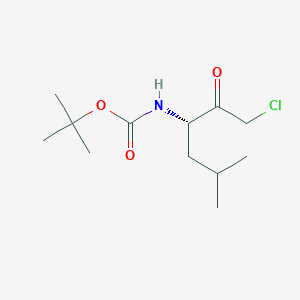
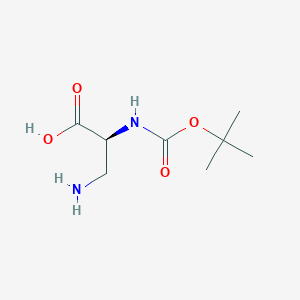
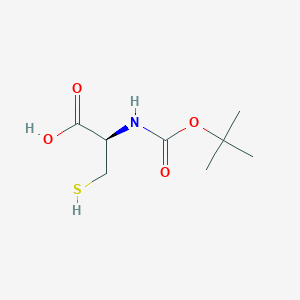
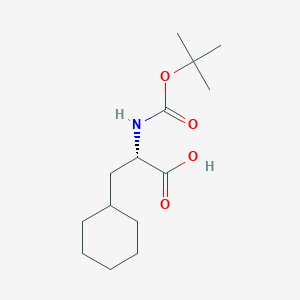

![(S)-3-([1,1'-Biphenyl]-4-yl)-2-((tert-butoxycarbonyl)amino)propanoic acid](/img/structure/B558349.png)